molecular formula C11H14BFN2O2 B7952464 (1-tert-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

(1-tert-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7952464
M. Wt: 236.05 g/mol
InChI Key: LCHFUVMQVSHKJP-UHFFFAOYSA-N
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Description

(1-tert-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with a tert-butyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydroboration of alkenes or alkynes, which involves the addition of a boron-hydrogen bond over an unsaturated bond . This reaction is generally rapid and proceeds with syn-selectivity and anti-Markovnikov addition .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale hydroboration reactions, utilizing catalysts and optimized reaction conditions to ensure high yields and purity. The use of protective groups and phase-switching protocols can also enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

(1-tert-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of boranes.

    Substitution: Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-tert-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-tert-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-tert-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzodiazole ring with a boronic acid group makes it particularly valuable in cross-coupling reactions and enzyme inhibition studies.

Properties

IUPAC Name

(1-tert-butyl-6-fluorobenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFN2O2/c1-11(2,3)15-6-14-9-4-7(12(16)17)8(13)5-10(9)15/h4-6,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHFUVMQVSHKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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